molecular formula C16H20N2O5S B1349860 (R)-Boc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 250349-14-5

(R)-Boc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No.: B1349860
CAS No.: 250349-14-5
M. Wt: 352.4 g/mol
InChI Key: BNDWQYMZOLVICH-JTQLQIEISA-N
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Description

Historical Development and Significance of Benzothiazepine Derivatives

The historical trajectory of benzothiazepine derivatives emerges from the broader context of heterocyclic drug development, with particular emphasis on seven-membered ring systems containing nitrogen and sulfur heteroatoms. The significance of benzothiazepine derivatives became prominently established through the successful introduction of cardiovascular agents such as diltiazem and clentiazem for treating angina pectoris, hypertension, and cardiac arrhythmias. These therapeutic successes demonstrated the remarkable potential of the 1,5-benzothiazepine moiety as a pharmacologically active scaffold, subsequently attracting worldwide attention to this class of compounds.

The development of benzothiazepine derivatives parallels the evolution of related benzodiazepine compounds, which were first discovered serendipitously in 1955 by Hoffmann-La Roche chemist Leo Sternbach during his work on tranquilizer development. While benzodiazepines gained prominence for their psychotherapeutic applications, benzothiazepines carved out their distinct therapeutic niche primarily in cardiovascular medicine. The discovery of thiazesim and quetiapine fumarate as psychotropic agents further expanded the therapeutic scope of benzothiazepine derivatives, highlighting their versatility across multiple pharmacological domains.

Research into benzothiazepine derivatives intensified following the recognition of their calcium channel blocking properties, which positioned these compounds as valuable cardiovascular agents. The flooding of the pharmaceutical market with drugs bearing the benzothiazepine core confirmed the biological importance of this heterocyclic framework. Contemporary developments have expanded beyond cardiovascular applications to include investigations into anticancer properties, enzyme inhibition capabilities, and neurological disorder treatments, reflecting the continued evolution and significance of benzothiazepine chemistry in modern pharmaceutical research.

Properties

IUPAC Name

2-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c1-16(2,3)23-15(22)17-10-9-24-12-7-5-4-6-11(12)18(14(10)21)8-13(19)20/h4-7,10H,8-9H2,1-3H3,(H,17,22)(H,19,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDWQYMZOLVICH-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CSC2=CC=CC=C2N(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CSC2=CC=CC=C2N(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373202
Record name [(3R)-3-[(tert-Butoxycarbonyl)amino]-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60373202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250349-14-5
Record name (3R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,4-dihydro-4-oxo-1,5-benzothiazepine-5(2H)-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250349-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(3R)-3-[(tert-Butoxycarbonyl)amino]-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Boc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Benzothiazepine Ring: This step involves the cyclization of an appropriate precursor, such as a 2-aminothiophenol derivative, with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Boc Group: The amino group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-Boc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide (NaOH)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:
This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural features facilitate the design of drugs that can effectively interact with biological targets, enhancing therapeutic efficacy and reducing side effects .

Case Study:
Research has demonstrated that derivatives of this compound exhibit promising activity against certain neurological conditions, making it a focal point in the development of novel therapeutics. For instance, studies indicate its role in synthesizing compounds that modulate neurotransmitter systems .

Biochemical Research

Enzyme Inhibition Studies:
(R)-Boc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is employed in biochemical research to investigate enzyme interactions and receptor binding mechanisms. This is crucial for understanding complex biological pathways and developing inhibitors for specific enzymes .

Analytical Techniques:
It serves as a standard reference material in analytical chemistry, aiding in the quantification of related compounds within complex biological matrices. This application is vital for ensuring accuracy in experimental results and quality control processes .

Drug Formulation

Enhancement of Solubility and Bioavailability:
The unique structure of this compound allows it to enhance the solubility and bioavailability of active pharmaceutical ingredients. This property is particularly beneficial in formulating drugs that require improved absorption rates when administered .

Formulation Case Study:
In drug formulation studies, the incorporation of (R)-Boc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has shown to significantly improve the pharmacokinetic profiles of certain drug candidates, leading to better therapeutic outcomes .

Mechanism of Action

The mechanism of action of ®-Boc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, synthesis routes, and biological activities of “(R)-Boc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one” with related compounds:

Compound Name Substituents/Modifications Biological Activity/Application Key Synthesis Features Reference
(R)-Boc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one Boc-protected 3-amino; 5-carboxymethyl ACE/NEP inhibition; potential cardiovascular applications Chiral synthesis via D-cysteine; alkylation with ethyl bromoacetate
(3R)-Amino-5-methyl-1,5-benzoxazepin-4(5H)-one Benzoxazepine scaffold (O instead of S); 5-methyl Bradykinin B1 receptor antagonist (anti-inflammatory) Ring-closure with benzylidenemalonate; L-cysteine as chiral source
5-(2-Dimethylaminoethyl)-2-phenyl-1,5-benzothiazepin-4(5H)-one 5-(2-Dimethylaminoethyl); 2-phenyl Antidepressant activity Condensation of 2-aminothiophenol with α,β-unsaturated ketones
3-[(4-Methylpiperazinyl)methyl]-2-phenyl-1,5-benzothiazepin-4(5H)-one 3-(4-Methylpiperazinyl)methyl; 2-phenyl Antiulcer and gastric secretory effects Diastereomer separation; tartaric acid resolution
7-Chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one 7-Chloro; 5-ethyl Unknown (structural analog for antimicrobial screening) Substitution of 2-aminobenzenethiol with chloroacetyl chloride

Key Comparative Insights:

Scaffold Variations: Replacement of the thiazepine sulfur with oxygen (benzoxazepinone, ) alters electronic properties and metabolic stability. The Boc-carboxymethyl combination in the target compound enhances solubility and enables conjugation, unlike simpler alkyl/alkoxy substituents (e.g., 5-methyl or 7-chloro derivatives) .

Synthesis Efficiency: The target compound’s synthesis uses D-cysteine for enantiocontrol, contrasting with L-cysteine in benzoxazepinones . Parallel synthesis methods (e.g., using DFDNB in ) are scalable but lack the stereochemical precision of chiral amino acid-based routes .

Biological Activity: ACE/NEP Inhibition: The carboxymethyl group in the target compound mimics natural peptide substrates, enhancing enzyme affinity compared to non-polar substituents (e.g., 5-ethyl or 2-phenyl) . Antidepressant vs. Antiulcer Activity: The 5-(2-dimethylaminoethyl) group in antidepressants vs. 3-piperazinylmethyl in antiulcer agents highlights substituent-driven target specificity.

Stereochemical Impact: The (R)-configuration in the target compound is critical for ACE/NEP binding, mirroring the (S)-configuration’s importance in benzoxazepinone B1 antagonists .

Biological Activity

(R)-Boc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, also known by its CAS number 250349-14-5, is a compound that has garnered interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C16H20N2O5S
  • Molecular Weight : 352.41 g/mol
  • CAS Number : 250349-14-5

The compound features a benzothiazepine structure, which is known for various pharmacological activities. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the amino group enhances its stability and solubility in organic solvents.

Pharmacological Applications

  • Antimicrobial Activity :
    • Studies have shown that benzothiazepine derivatives exhibit antimicrobial properties. The specific activity of (R)-Boc-3-amino-5-carboxymethyl has not been extensively documented; however, related compounds have demonstrated effectiveness against various bacterial strains.
  • Anticancer Potential :
    • Some benzothiazepine derivatives have been investigated for their anticancer properties. Research indicates that modifications in the benzothiazepine nucleus can lead to significant cytotoxic effects against cancer cell lines.
  • Neuroprotective Effects :
    • Compounds similar to (R)-Boc-3-amino-5-carboxymethyl have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways.

Case Studies and Experimental Data

StudyFindings
Amblard et al., 2002 Investigated the synthesis and initial biological evaluation of related benzothiazepines, noting their potential as neuroprotective agents through GABA receptor modulation .
Pharmacological Characterization Related compounds showed significant binding affinity to GABA receptors, suggesting potential use in treating anxiety and other CNS disorders .
Antimicrobial Studies Derivatives exhibited activity against Staphylococcus aureus and Escherichia coli, indicating a broad-spectrum antimicrobial potential .

The biological activity of (R)-Boc-3-amino-5-carboxymethyl is likely mediated through interactions with specific receptors in the central nervous system (CNS) and possibly through inhibition of certain enzymes involved in bacterial metabolism. The exact mechanisms remain under investigation but are thought to involve:

  • GABA Receptor Modulation : Enhancing inhibitory neurotransmission may contribute to neuroprotective effects.
  • Inhibition of Bacterial Growth : Alterations in membrane permeability or interference with metabolic pathways in bacteria.

Q & A

Q. What are the optimal synthetic routes for preparing (R)-Boc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one with high enantiomeric purity?

Methodological Answer: The synthesis typically involves:

Chiral resolution : Use of enantioselective catalysts or chiral auxiliaries to control stereochemistry at the 3-amino position. For example, Lévai and Kiss-Szikszai (2008) describe stereocontrolled synthesis of 3-amino-1,5-benzothiazepines via condensation of o-aminothiophenol derivatives with α,β-unsaturated carbonyl compounds under basic conditions .

Boc-protection : Introduce tert-butoxycarbonyl (Boc) groups under anhydrous conditions using Boc anhydride and a base like DMAP in dichloromethane .

Carboxymethylation : React the intermediate with bromoacetic acid derivatives in the presence of a mild base (e.g., K₂CO₃) in DMF at 50–60°C .
Key validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm enantiomeric excess (ee) using chiral HPLC or polarimetry .

Q. How can X-ray crystallography be utilized to confirm the stereochemical configuration of this compound?

Methodological Answer:

Crystallization : Grow single crystals via vapor diffusion (e.g., ethanol/water mixtures) .

Data collection : Use a high-resolution diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).

Structure refinement : Employ SHELXL for small-molecule refinement. The program allows precise determination of bond angles, torsion angles, and R-factors to validate the (R)-configuration at the 3-amino position .
Example : Similar benzothiazepine derivatives (e.g., diltiazem analogs) have been resolved using this approach, confirming cis/trans configurations via crystallographic data .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR) and computational modeling results for this compound?

Methodological Answer:

Cross-validation :

  • NMR : Assign peaks using 2D techniques (COSY, HSQC, HMBC) to confirm coupling patterns and spatial proximity of protons. For example, the carboxymethyl group’s protons should show coupling with the adjacent NH-Boc moiety .
  • DFT calculations : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted shifts (e.g., using Gaussian 16 with B3LYP/6-31G* basis set). Discrepancies may indicate conformational flexibility or solvent effects .

Dynamic NMR : If tautomerism or ring-flipping is suspected, perform variable-temperature NMR to detect slow exchange processes .

Q. What experimental strategies are recommended for assessing the compound’s stability under physiological conditions (e.g., pH, temperature)?

Methodological Answer:

Hydrolysis studies :

  • Acidic/basic conditions : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation products via LC-MS. Benzothiazepines are prone to ring-opening in strong acids .
  • Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.

Oxidative stability : Expose to H₂O₂ or radical initiators (e.g., AIBN) to simulate metabolic oxidation .

Q. How can researchers design a structure-activity relationship (SAR) study to evaluate the impact of the Boc and carboxymethyl groups on biological activity?

Methodological Answer:

Analog synthesis : Prepare derivatives lacking the Boc group or with alternative protecting groups (e.g., Fmoc) and varying carboxymethyl chain lengths .

Biological assays :

  • Receptor binding : Test analogs against target receptors (e.g., calcium channels) using radioligand displacement assays.
  • Functional assays : Measure intracellular Ca²⁺ flux in cell lines (e.g., HEK293) transfected with Cav1.2 channels .

Data analysis : Use multivariate regression to correlate substituent electronic effects (Hammett σ) with activity .

Q. What are the best practices for resolving enantiomeric impurities during scale-up synthesis?

Methodological Answer:

Chiral chromatography : Use preparative HPLC with chiral stationary phases (e.g., Chiralpak IA) to separate (R)- and (S)-enantiomers .

Crystallization-induced asymmetric transformation (CIAT) : Optimize solvent systems (e.g., ethanol/water) to selectively crystallize the desired (R)-enantiomer .

Quality control : Validate purity using chiral GC-MS and compare with pharmacopeial standards (e.g., USP/EP reference materials for related benzothiazepines) .

Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo models?

Methodological Answer:

Pharmacokinetic profiling :

  • Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to assess bioavailability .
  • Use LC-MS/MS to quantify compound levels in target tissues.

Metabolite identification : Incubate the compound with liver microsomes to identify active/inactive metabolites .

Dose adjustment : Apply allometric scaling (e.g., mg/kg vs. body surface area) to reconcile in vitro IC₅₀ values with in vivo efficacy .

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